1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps, each requiring specific reaction conditions and reagentsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct applications. The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer unique biological and chemical properties.
Properties
Molecular Formula |
C28H29NO5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C28H29NO5/c1-18(2)20-10-12-21(13-11-20)24(30)16-28(32)22-7-5-6-8-23(22)29(27(28)31)17-19-9-14-25(33-3)26(15-19)34-4/h5-15,18,32H,16-17H2,1-4H3 |
InChI Key |
BZIQPGTYNQNZEZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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